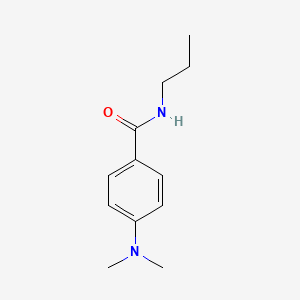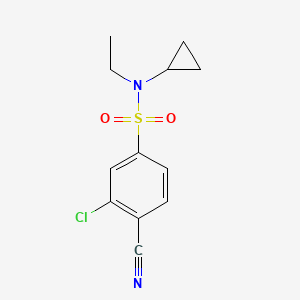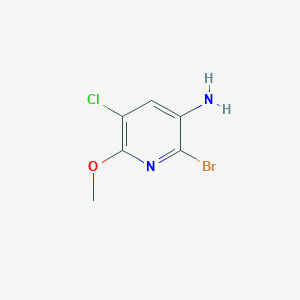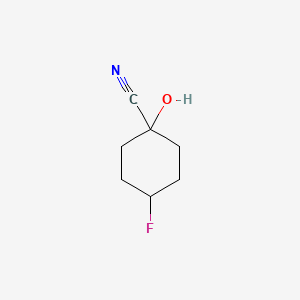
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one is a heterocyclic compound that contains both thiadiazole and pyrrole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one typically involves the reaction of 1,3,4-thiadiazole-2-thiol with 1-(1H-pyrrol-2-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions on the pyrrole ring can result in halogenated or nitrated derivatives.
科学研究应用
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or inhibit essential enzymes in microorganisms. In medicinal applications, the compound may interact with specific receptors or enzymes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one shares structural similarities with other heterocyclic compounds such as:
- 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-ol
- 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of thiadiazole and pyrrole moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, as discussed above.
属性
分子式 |
C8H7N3OS2 |
|---|---|
分子量 |
225.3 g/mol |
IUPAC 名称 |
1-(1H-pyrrol-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone |
InChI |
InChI=1S/C8H7N3OS2/c12-7(6-2-1-3-9-6)4-13-8-11-10-5-14-8/h1-3,5,9H,4H2 |
InChI 键 |
ARTAYPPWPPETMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=C1)C(=O)CSC2=NN=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid](/img/structure/B14902521.png)

![Dimethyl (2-[4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-2-oxoethyl)phosphonate](/img/structure/B14902535.png)


![6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14902547.png)

![(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B14902552.png)

![5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14902558.png)


